![molecular formula C11H9F3N4O2S2 B2634082 2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-[4-(三氟甲氧基)苯基]乙酰胺 CAS No. 839693-07-1](/img/structure/B2634082.png)

2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-[4-(三氟甲氧基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

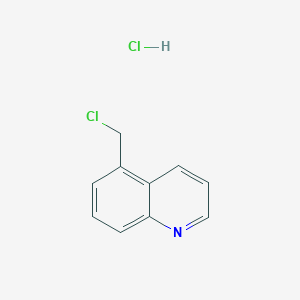

This compound, also known as 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE, has the linear formula C11H9F3N4OS2 . It has a molecular weight of 334.344 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a trifluoromethoxy group attached to a phenyl ring .

Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been reported, similar compounds have shown urease inhibitory activities . The compounds interact well with the active site of the urease enzyme .

科学研究应用

衍生物的合成和评估

一项研究重点关注致癌物的噻吩类似物的合成和评估,包括与指定化学结构相关的化合物。这些化合物被合成并使用体外测定法评估了潜在致癌性。结果表明潜在致癌性,但也表明它们的化学和生物学行为可能会限制它们在体内引发肿瘤的能力 (Ashby 等人,1978)。

杂环化合物的稳定性和生物活性

喹唑啉及其衍生物,包括与指定化学化合物相似的结构,因其在药物化学中的稳定性和多功能性而备受关注。这些衍生物已被合成并表现出显着的抗菌活性,展示了它们作为药物的潜力。这些化合物的稳定性对于它们的发展和生物利用度至关重要,这是药物化学的一个关键方面 (Tiwary 等人,2016)。

基于磺酰胺的药物开发

磺酰胺部分是许多临床用药的一部分,在包括利尿剂、碳酸酐酶抑制剂和抗癫痫药在内的各个治疗领域中不可或缺。研究表明,包含该基团的新型药物正在不断开发,突出了磺酰胺衍生物在药物化学中的重要性。综述指出了这些化合物在开发选择性抗青光眼药物、抗肿瘤剂和诊断工具方面的潜力,表明这种结构基序在药物开发中具有广阔的前景 (Carta 等人,2012)。

在环境毒理学中的作用

高级氧化工艺 (AOP) 已被用于处理水性介质中的对乙酰氨基酚 (ACT),从而产生各种副产物。一项研究回顾了这些副产物、它们的生物毒性和拟议的降解途径,使用福井函数预测 ACT 分子中最具反应性的位点。这些发现有助于通过 AOP 系统增强对 ACT 等化合物的降解,突出了这些化合物对环境毒理学环境影响和重要性 (Qutob 等人,2022)。

药物开发的药理支架

噻二唑的药理支架与指定的化合物相关,因其在杀伤利什曼原虫和抗疟疾方面的潜力而备受关注。耐药菌株的产生需要在这个领域探索新药。噻二唑衍生物已显示出针对这些疾病的良好活性,表明它们在药物化学中的重要性以及开发新的治疗剂的潜力 (Tahghighi & Babalouei,2017)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . This enzyme is critical for the survival of certain bacteria, including Helicobacter pylori .

Mode of Action

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide interacts with the active site of the urease enzyme, inhibiting its activity . The compound’s interaction with the enzyme’s active site prevents the conversion of urea to ammonia and carbon dioxide, a process that is essential for the survival of certain bacteria .

Biochemical Pathways

The inhibition of urease by 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide affects the urea cycle, a biochemical pathway that produces ammonia and carbon dioxide from urea . The inhibition of this pathway disrupts the pH balance within the bacterial cell, which is essential for the survival of Helicobacter pylori .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide’s action include the inhibition of urease activity, disruption of the urea cycle, and alteration of the pH balance within the bacterial cell . These effects can lead to the death of bacteria that rely on urease for survival, such as Helicobacter pylori .

属性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O2S2/c12-11(13,14)20-7-3-1-6(2-4-7)16-8(19)5-21-10-18-17-9(15)22-10/h1-4H,5H2,(H2,15,17)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSSLKAZQWHHTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-3-(4-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2634001.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide](/img/structure/B2634002.png)

![Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate](/img/structure/B2634003.png)

![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2634004.png)

![Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B2634013.png)

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2634014.png)

![N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2634015.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2634016.png)

![ethyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2634017.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2634018.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile](/img/structure/B2634020.png)